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2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide

Catalog No.
S3081740
CAS No.
2034296-74-5
M.F
C18H13F2NO2
M. Wt
313.304
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide

CAS Number

2034296-74-5

Product Name

2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide

IUPAC Name

2,6-difluoro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide

Molecular Formula

C18H13F2NO2

Molecular Weight

313.304

InChI

InChI=1S/C18H13F2NO2/c19-15-2-1-3-16(20)17(15)18(22)21-10-12-4-6-13(7-5-12)14-8-9-23-11-14/h1-9,11H,10H2,(H,21,22)

InChI Key

YOUJQQIHHJLYNV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)F)C(=O)NCC2=CC=C(C=C2)C3=COC=C3)F

solubility

not available

Antioxidant and Antibacterial Activities

Pesticide Synthesis

Medical Applications

Field: Medicine

Application: Benzamides have been widely used in the medical field for various purposes. They have shown potential in the treatment of cancer, hypercholesterolemia, and juvenile hyperactivity .

Methods: The specific methods of application vary depending on the medical condition being treated. In general, benzamides are administered as part of a pharmaceutical formulation .

Results: The results also vary depending on the specific medical application. For example, certain benzamides have shown promise in inhibiting tumor growth .

Industrial Applications

Field: Industry

Application: Benzamides are used in various industrial sectors such as plastic, rubber industry, paper industry .

Methods: The specific methods of application depend on the industrial sector. For example, in the plastic industry, benzamides can be used as plasticizers .

Results: The use of benzamides in these industries can improve the properties of the products, such as increasing the flexibility of plastics .

Biological Applications

Field: Biology

Application: Benzamides have shown potential in various biological applications. They have been found to exhibit anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory properties .

Methods: The specific methods of application depend on the biological study being conducted. In general, benzamides are administered as part of a pharmaceutical formulation .

Results: The results vary depending on the specific biological application. For example, certain benzamides have shown promise in inhibiting tumor growth .

Agricultural Applications

Application: Amide compounds, including benzamides, are widely used in the agricultural sector. They are found in potential biological molecules, such as natural products, synthetic intermediates, and commercial drugs .

Methods: The specific methods of application depend on the agricultural sector. For example, in pest control, benzamides can be used as pesticides .

Results: The use of benzamides in these sectors can improve the properties of the products, such as increasing the effectiveness of pest control .

2,6-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide is a synthetic organic compound characterized by its unique molecular structure, which includes two fluorine atoms on the benzene ring and a furan moiety linked to a benzyl group. Its molecular formula is C18H16F2N2OC_{18}H_{16}F_2N_2O, and it has a molecular weight of approximately 328.33 g/mol. The compound's structure contributes to its potential applications in medicinal chemistry and materials science due to its distinctive electronic properties and ability to interact with biological systems.

There is no current information available on the specific mechanism of action of 2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
  • Handle the compound in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Dispose of the compound according to local regulations.
, including:

  • Oxidation: The furan ring can be oxidized to form furanone derivatives.
  • Reduction: The carbonyl group in the benzamide moiety can be reduced to yield an amine.
  • Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under suitable conditions.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Research indicates that 2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide exhibits significant biological activity. It has been explored for its potential as an anti-inflammatory agent and as a biochemical probe to study enzyme interactions. The presence of fluorine enhances the compound's binding affinity to biological targets, making it a candidate for further pharmacological studies.

The synthesis of 2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide typically involves several steps:

  • Formation of Benzyl Intermediate: This is achieved by reacting 4-(furan-3-yl)benzylamine with 2,6-difluorobenzoyl chloride in the presence of a base like triethylamine.
  • Amidation Reaction: The intermediate undergoes amidation to form the desired benzamide product.
  • Purification: The final product is purified using recrystallization or column chromatography techniques.

Industrial methods may employ continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

2,6-Difluoro-N-(4-(furan-3-yl)benzyl)benzamide has several applications:

  • Medicinal Chemistry: It serves as a scaffold for developing new pharmaceuticals targeting specific enzymes or receptors.
  • Material Science: Its unique structural features make it suitable for creating novel materials with specific electronic or optical properties.
  • Biological Research: The compound is used as a probe in studies investigating biological pathways and interactions due to its ability to interact with various biomolecules.

Interaction studies have shown that 2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide can bind effectively to certain enzymes and receptors, modulating their activity. The fluorine substituents enhance hydrophobic interactions and electronic effects that stabilize these interactions. This property is crucial for understanding its mechanism of action in biological systems.

Similar Compounds

  • 3,4-Difluoro-N-(4-(furan-3-yl)benzyl)benzenesulfonamide
    • Contains a sulfonamide group instead of a benzamide group.
    • Exhibits similar biological activity but may have different binding affinities due to the sulfonamide moiety.
  • 2,6-Difluoro-N-(2-(thiophen-3-yl)benzyl)benzamide
    • Features a thiophene ring instead of a furan ring.
    • Offers different electronic properties due to the sulfur atom in the thiophene.

Uniqueness

The uniqueness of 2,6-difluoro-N-(4-(furan-3-yl)benzyl)benzamide lies in its combination of difluoro substitution and the furan ring structure, which enhances its potential for electronic interactions compared to similar compounds. This distinctive configuration may lead to unique pharmacological profiles and applications in drug development and materials science.

XLogP3

3.6

Dates

Last modified: 08-18-2023

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